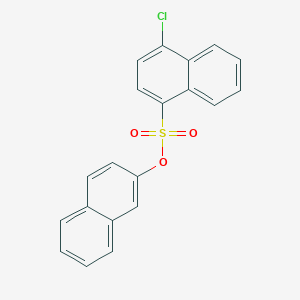![molecular formula C26H23N3O2 B6477986 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide CAS No. 2640960-51-4](/img/structure/B6477986.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide, also known as N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide, is a chemical compound with a wide range of applications, including scientific research. This molecule is composed of a nitrogen atom, two carbon atoms, four hydrogen atoms, and two oxygen atoms, and has the molecular formula C14H14N2O2. N-Methyl-2-phenylethyl-9H-xanthene-9-carboxamide is a colorless solid that is soluble in organic solvents and has a melting point of 101-103°C.
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Xanthene pyrazole derivatives have demonstrated potent antileishmanial activity. Specifically, compound 13 exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers believe these derivatives could serve as promising pharmacophores for developing effective antileishmanial agents.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Xanthene pyrazoles, such as compounds 14 and 15, showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .
Antifungal Activity
Xanthene pyrazole derivatives have also demonstrated antifungal properties. For instance, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against seven phytopathogenic fungi than the reference compound boscalid .
Cosmetic Formulations
Beyond their pharmacological applications, xanthene pyrazoles find use in cosmetic formulations. Researchers have investigated their potential as additives in skincare products due to their unique chemical properties .
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to interact with various targets, such as succinate dehydrogenase (sdh) , and have shown diverse pharmacological effects .
Mode of Action
It’s known that compounds with a pyrazole core can interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Based on the potential target (sdh), it could be inferred that the compound might influence the citric acid cycle, as sdh plays a crucial role in this pathway .
Result of Action
Similar compounds with a pyrazole core have shown various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-29-22(15-17-28-29)19-12-10-18(11-13-19)14-16-27-26(30)25-20-6-2-4-8-23(20)31-24-9-5-3-7-21(24)25/h2-13,15,17,25H,14,16H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGUYCXJMOIHEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-chloro-2-methoxyphenyl)-1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477905.png)
![2-(4-methoxyphenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethane-1-sulfonamide](/img/structure/B6477915.png)
![3-chloro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477922.png)
![3-chloro-4-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B6477925.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6477930.png)
![2-methyl-4-[(2,4,5-trimethylbenzenesulfonyl)oxy]phenyl 2,4,5-trimethylbenzene-1-sulfonate](/img/structure/B6477937.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B6477945.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B6477954.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6477961.png)
![3-cyclopropyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6,7-difluoro-3,4-dihydroquinazolin-4-one](/img/structure/B6477969.png)
![3-(4-bromophenyl)-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B6477984.png)
![1-(diphenylmethyl)-3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}urea](/img/structure/B6477987.png)
![3-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6477995.png)